molecular formula C13H20O4 B1629711 Dimethyl bicyclo[3.3.1]nonane-1,5-dicarboxylate CAS No. 54764-02-2

Dimethyl bicyclo[3.3.1]nonane-1,5-dicarboxylate

Cat. No. B1629711
Key on ui cas rn: 54764-02-2
M. Wt: 240.29 g/mol
InChI Key: VBWLOILTVJRMSX-UHFFFAOYSA-N
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Patent
US08921370B2

Procedure details

To a pre-cooled (−78° C.) solution of lithium diisopropylamide (27 mL, 54 mmol) in THF (80 mL) was added DMPU (30.2 g, 236 mol) dropwise, followed by an addition of dimethyl 1-(3-chloropropyl)cyclohexane-1,3-dicarboxylate (11.7 g, 44.7 mmol) in THF (50 mL) within 20 min. The reaction mixture was stirred for 30 min at −78° C. and then allowed to warm up to room temperature over a period of 1.5 h. After quenched with saturated ammonium chloride (100 mL), the mixture was concentrated under reduced pressure. The residue was diluted with water (300 mL) and extracted with dichloromethane (4×100 mL). The combined organic layer was washed with water (100 mL) and brine (100 mL), dried over MgSO4 and concentrated under reduced pressure. The residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate: 20/1) to afford 8.32 g (82%) of dimethyl bicyclo[3.3.1]nonane-1,5-dicarboxylate as a light yellow oil. ESI-MS m/z: 227 (M+H)+.
Quantity
27 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
30.2 g
Type
reactant
Reaction Step Two
Name
dimethyl 1-(3-chloropropyl)cyclohexane-1,3-dicarboxylate
Quantity
11.7 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N-]C(C)C)(C)C.[Li+].CN1C(=O)N(C)CCC1.Cl[CH2:19][CH2:20][CH2:21][C:22]1([C:32]([O:34][CH3:35])=[O:33])[CH2:27][CH2:26][CH2:25][CH:24]([C:28]([O:30][CH3:31])=[O:29])[CH2:23]1>C1COCC1>[C:24]12([C:28]([O:30][CH3:31])=[O:29])[CH2:23][C:22]([C:32]([O:34][CH3:35])=[O:33])([CH2:27][CH2:26][CH2:25]1)[CH2:21][CH2:20][CH2:19]2 |f:0.1|

Inputs

Step One
Name
Quantity
27 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
30.2 g
Type
reactant
Smiles
CN1CCCN(C1=O)C
Step Three
Name
dimethyl 1-(3-chloropropyl)cyclohexane-1,3-dicarboxylate
Quantity
11.7 g
Type
reactant
Smiles
ClCCCC1(CC(CCC1)C(=O)OC)C(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature over a period of 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
After quenched with saturated ammonium chloride (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with water (300 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (4×100 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with water (100 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate: 20/1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C12(CCCC(CCC1)(C2)C(=O)OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8.32 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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